1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, an oxadiazole ring, and a pyridinone moiety, making it a versatile molecule for diverse applications.
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many drugs that interact with the central nervous system. It’s possible that this compound could interact with neurotransmitter receptors, such as the alpha1-adrenergic receptor .
Biochemical Pathways
The compound could potentially affect pathways involving the neurotransmitters that the alpha1-adrenergic receptor interacts with, such as norepinephrine .
Pharmacokinetics
The compound’s ADME properties could be influenced by its structure. The presence of the piperazine ring and the methoxyphenyl group could potentially enhance its lipophilicity, aiding in absorption and distribution .
Preparation Methods
The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the formation of the oxadiazole ring, and finally, the coupling with the pyridinone moiety. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction, but they often involve modifications to the piperazine or oxadiazole rings, leading to derivatives with potentially enhanced biological activity.
Scientific Research Applications
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used for treating benign prostatic hyperplasia, also featuring a piperazine ring.
Urapidil: An antihypertensive agent with structural similarities
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-19-6-5-7-20(16-19)26-28-27(36-29-26)21-10-11-24(33)32(17-21)18-25(34)31-14-12-30(13-15-31)22-8-3-4-9-23(22)35-2/h3-11,16-17H,12-15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFVKSBFGBEYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.